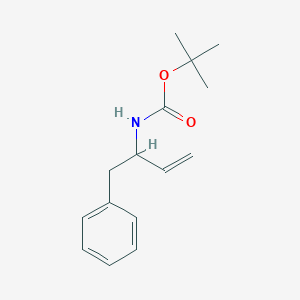

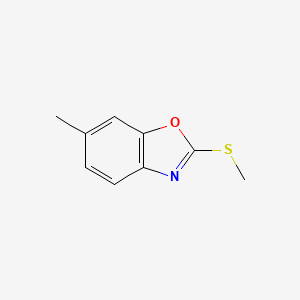

1-BOC-4-溴吲唑-6-硼酸频哪醇酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pinacol boronic esters, such as 1-BOC-4-Bromoindazole-6-boronic acid pinacol ester, are highly valuable building blocks in organic synthesis . They are usually bench stable, easy to purify, and often even commercially available .

Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical transformations, where the valuable boron moiety remains in the product . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .作用机制

Target of Action

Boronic acid pinacol esters are generally used in metal-catalyzed carbon–carbon bond-forming reactions .

Mode of Action

The compound’s mode of action is primarily through its role in the Suzuki–Miyaura (SM) coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is arguably the most widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction to date. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to the development of various pharmaceuticals and materials .

Action Environment

The action of 1-BOC-4-Bromoindazole-6-boronic acid pinacol ester, like other boronic acid pinacol esters, is influenced by environmental factors such as temperature, pH, and the presence of a suitable catalyst (typically palladium). These factors can affect the efficacy and stability of the compound in the Suzuki–Miyaura coupling reaction .

实验室实验的优点和局限性

The advantages of using 1-BOC-4-Bromoindazole-6-boronic acid pinacol ester in lab experiments include its ability to inhibit specific enzymes and its potential as a therapeutic agent. However, the limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.

未来方向

For the research on 1-BOC-4-Bromoindazole-6-boronic acid pinacol ester include further exploration of its potential as a therapeutic agent for various diseases, including cancer and schizophrenia. Additionally, the development of more selective inhibitors and the optimization of its pharmacokinetic properties will be important for its future clinical applications.

合成方法

The synthesis of 1-BOC-4-Bromoindazole-6-boronic acid pinacol ester involves the reaction of 4-bromoindazole-6-boronic acid with pinacol ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in anhydrous conditions and under nitrogen atmosphere. The resulting product is purified using column chromatography and characterized using various spectroscopic techniques such as NMR and mass spectrometry.

科学研究应用

铃木-宫浦偶联反应

铃木-宫浦偶联反应是一种强大的碳-碳键形成方法。1-BOC-4-溴吲唑-6-硼酸频哪醇酯是该反应中一种有价值的硼试剂。 通过将其与芳基或乙烯基卤化物偶联,研究人员可以合成多种联芳烃化合物,这些化合物在材料科学、制药和农用化学品领域有着广泛的应用 .

γ-分泌酶调节剂

该化合物已被用作制备氨基噻唑的试剂,氨基噻唑可作为γ-分泌酶调节剂。 这些调节剂在阿尔茨海默病研究中起着至关重要的作用,因为它们靶向参与淀粉样前体蛋白加工的γ-分泌酶 .

JAK2抑制剂

研究人员已探索1-BOC-4-溴吲唑-6-硼酸频哪醇酯衍生物作为 Janus 激酶 2 (JAK2) 的潜在抑制剂。 JAK2 抑制剂有望治疗骨髓增殖性疾病和其他相关疾病 .

TGF-β1 和活性 A 信号通路抑制剂

该化合物已用于合成作为 TGF-β1 和活性 A 信号通路抑制剂的吡啶衍生物。 这些通路在细胞生长、分化和免疫反应中发挥着关键作用 .

c-Met 激酶抑制剂

在对抗癌症的斗争中,c-Met 激酶抑制剂已引起关注1-BOC-4-溴吲唑-6-硼酸频哪醇酯类似物已被研究作为 c-Met 激酶的潜在抑制剂,c-Met 激酶是一种与肿瘤生长和转移有关的蛋白质 .

选择性组织蛋白酶抑制剂

研究人员利用该化合物进行选择性组织蛋白酶抑制剂的立体选择性合成。 组织蛋白酶是参与各种生理过程的蛋白水解酶,包括免疫反应和组织重塑 .

总之,1-BOC-4-溴吲唑-6-硼酸频哪醇酯对医药化学、材料科学和药物发现的进步做出了重大贡献。 它的多功能性和独特的特性使其成为跨越不同科学领域的科研人员的宝贵工具 . 如果你需要更多详细信息或有任何其他问题,请随时提出! 😊

安全和危害

While specific safety and hazards information for 1-BOC-4-Bromoindazole-6-boronic acid pinacol ester is not available, general precautions for handling boronic esters include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

属性

IUPAC Name |

tert-butyl 4-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24BBrN2O4/c1-16(2,3)24-15(23)22-14-9-11(8-13(20)12(14)10-21-22)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOCARQRFNDDCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=NN3C(=O)OC(C)(C)C)C(=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BBrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dimethyl-4-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzenesulfonamide](/img/structure/B2458022.png)

![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2458023.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-methylphenoxy)acetate](/img/structure/B2458024.png)

![N-(4-chloro-2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2458025.png)

![Ethyl 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2458027.png)

![8-(3-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2458032.png)

![N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide](/img/structure/B2458034.png)

![N'-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylpropane-1,3-diamine](/img/structure/B2458035.png)

![Ethyl 5-hydroxy-1,2-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]indole-3-carboxylate](/img/structure/B2458036.png)

![3-hexadecyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2458038.png)